3-Amino-4-methoxybenzonitrile
Description
Nomenclature and Chemical Identification within Scientific Contexts
In scientific literature and chemical databases, 3-Amino-4-methoxybenzonitrile is identified by a set of standardized names and numbers to ensure unambiguous recognition. Its systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. sigmaaldrich.com The compound is also known by several synonyms, including 5-Cyano-2-methoxyaniline and 2-Amino-4-cyanoanisole. synquestlabs.comechemi.com
The Chemical Abstracts Service (CAS) has assigned the number 60979-25-1 to this compound, which is used universally for its identification in databases and publications. biosynth.compharmaffiliates.comapolloscientific.co.uksigmaaldrich.com The molecular formula of the compound is C₈H₈N₂O, and it has a molecular weight of approximately 148.16 g/mol . echemi.combiosynth.compharmaffiliates.com
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound sigmaaldrich.com |
| CAS Number | 60979-25-1 biosynth.compharmaffiliates.comapolloscientific.co.uksigmaaldrich.com |
| Molecular Formula | C₈H₈N₂O sigmaaldrich.combiosynth.compharmaffiliates.comsigmaaldrich.com |
| Molecular Weight | 148.16 g/mol pharmaffiliates.com |
| Synonyms | 5-Cyano-2-methoxyaniline, 2-Amino-4-cyanoanisole synquestlabs.comechemi.com |
| InChI | 1S/C8H8N₂O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H₂-1H₃ sigmaaldrich.com |
| InChI Key | MAYBZGKWHOVSAQ-UHFFFAOYSA-N sigmaaldrich.comechemi.com |
| Canonical SMILES | COC1=C(C=C(C=C1)C#N)N sigmaaldrich.combiosynth.com |
Relevance of this compound in Contemporary Chemical Research
The significance of this compound in modern research lies primarily in its utility as a versatile chemical intermediate. biosynth.com Its structure, containing reactive amino and nitrile groups, allows it to be a precursor in the synthesis of a wide array of more complex molecules. biosynth.com
A notable application is in the field of medicinal chemistry. Research has demonstrated its role as a key intermediate in the synthesis of novel quinazoline (B50416) derivatives. mdpi.com Specifically, it is a starting material for producing 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, a crucial component in creating 4-stilbenylamino quinazoline compounds that have been investigated for their potential antitumor activities. mdpi.com Furthermore, it has been used in the synthesis of dicationic triazoles designed to exhibit antiprotozoal properties. In this process, this compound is converted via diazotization and azidation into 3-azido-4-methoxybenzonitrile, which is a building block for the target triazole compounds. nih.gov
Beyond pharmaceuticals, this compound is a recognized fine-chemical intermediate in the dye industry, where it is known as Fast Red KD base (DB-40) and is used in the dyeing of cotton and other fibers. google.com It serves as a foundational molecule that can be chemically modified to produce various dyes and specialty chemicals. biosynth.comsmolecule.com The compound is designated for research purposes only, underscoring its role in laboratory-scale synthesis and development rather than direct application. sapphirebioscience.com
Historical Perspectives on the Research and Discovery of this compound and Related Compounds
The study of this compound is part of the broader historical development of aminobenzonitriles, a class of compounds that has been of interest to chemists for over a century. Early publications, such as a 1903 paper on p-aminobenzonitrile, indicate that the fundamental aminobenzonitrile structure was known and studied in the early 20th century. acs.org These compounds have long been recognized as important intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. patsnap.com
A significant milestone in the study of related compounds was the discovery of dual fluorescence in 4-(dimethylamino)benzonitrile (B74231) (DMABN) in the early 1960s, which sparked decades of photophysical research into donor-acceptor substituted benzene (B151609) derivatives. goettingen-research-online.de This research highlighted the importance of the relative positions of the amino (donor) and nitrile (acceptor) groups on the benzene ring, leading to systematic explorations of various aminobenzonitrile isomers. goettingen-research-online.de These studies demonstrated that the specific arrangement of functional groups significantly influences the molecule's chemical, physical, and electronic properties. rsc.org
While the precise date of the first synthesis of this compound is not well-documented in readily available literature, the synthesis of related structures, like 4-Hydroxy-3-methoxybenzonitrile, was reported in 1948. chemicalbook.com The development of specific synthetic routes for this compound, such as a three-step process starting from 4-hydroxy-3-nitrobenzonitrile (B1293937) reported in 2013, reflects the ongoing refinement of chemical methods to produce these specialized building blocks for modern applications in medicinal chemistry and materials science. nih.gov The study of this compound thus builds upon a long history of research into aromatic amines and nitriles, applying established chemical principles to create molecules with specific functionalities for contemporary scientific challenges.
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 60979-25-1 | C₈H₈N₂O |
| 3-amino-4-bromobenzonitrile | 72635-78-0 | C₇H₅BrN₂ |
| 4-(dimethylamino)benzonitrile (DMABN) | 1207-80-3 | C₉H₁₀N₂ |
| p-aminobenzonitrile | 825-02-5 | C₇H₆N₂ |
| m-aminobenzonitrile | 2237-23-2 | C₇H₆N₂ |
| 4-Hydroxy-3-methoxybenzonitrile | 4421-08-3 | C₈H₇NO₂ |
| 4-hydroxy-3-nitrobenzonitrile | 13349-98-3 | C₇H₄N₂O₃ |
| 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 247585-70-6 | C₁₅H₂₁N₃O₂ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYBZGKWHOVSAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625723 | |
| Record name | 3-Amino-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60979-25-1 | |
| Record name | 3-Amino-4-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-4-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Routes for 3 Amino 4 Methoxybenzonitrile
Direct Synthesis Approaches
Direct synthesis methods for 3-Amino-4-methoxybenzonitrile primarily focus on the reduction of the corresponding nitro-substituted precursor, 4-Methoxy-3-nitrobenzonitrile (B1305115), or involve a sequence of reactions starting from closely related structures.
Catalytic Hydrogenation of 4-Methoxy-3-nitrobenzonitrile to this compound
The reduction of the nitro group in 4-Methoxy-3-nitrobenzonitrile is a key step in producing this compound. Catalytic hydrogenation is a highly effective method for this transformation. This process typically involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst.
Research on analogous compounds, such as the hydrogenation of 3-nitro-4-methoxy-acetylaniline, provides insight into viable reaction conditions. researchgate.netrsc.orgrsc.orgresearchgate.net Bimetallic nanoparticles, like copper/nickel alloys, have demonstrated high catalytic activity for this type of reduction. rsc.orgresearchgate.net Similarly, modified skeletal nickel catalysts have been used effectively. researchgate.net The reaction is generally carried out in a solvent like methanol (B129727) at elevated temperatures and pressures to achieve high conversion and selectivity. researchgate.netrsc.org
| Parameter | Condition Range | Source |
| Catalyst | Skeletal Ni, Bimetallic Cu/Ni | researchgate.netrsc.org |
| Solvent | Methanol | researchgate.net |
| Temperature | 60°C - 140°C | researchgate.netrsc.org |
| H₂ Pressure | 0.8 MPa - 1.0 MPa | researchgate.netrsc.org |
Under optimized conditions for a similar substrate, conversions can reach 100% with selectivities for the amino product as high as 99.9%. researchgate.net The activation energy for the hydrogenation of the closely related 3-nitro-4-methoxy-acetylaniline was found to be 19.74 kJ/mol. rsc.orgresearchgate.net
Preparation from 4-Hydroxy-3-nitrobenzonitrile (B1293937) via O-methylation and Subsequent Reduction
An alternative route begins with 4-Hydroxy-3-nitrobenzonitrile. This pathway involves two main steps:
O-methylation: The hydroxyl group of 4-Hydroxy-3-nitrobenzonitrile is converted to a methoxy (B1213986) group. This is a standard ether synthesis, often achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., potassium carbonate) to deprotonate the phenol (B47542).
Reduction: The resulting intermediate, 4-Methoxy-3-nitrobenzonitrile, is then reduced to this compound, typically via catalytic hydrogenation as described in the previous section.
This method allows for the use of a different starting material and leverages fundamental organic reactions to achieve the target molecule.
Synthesis from 3-Nitro-4-X-benzoic acid derivatives (X = F, Cl, Br, I) to 3-Nitro-4-methoxybenzanilide and Subsequent Reduction to 3-Amino-4-methoxybenzanilide
A multi-step synthesis has been developed to produce the related compound 3-Amino-4-methoxybenzanilide . google.compatsnap.com This process starts from 3-nitro-4-halobenzoic acids.
The general reaction scheme is as follows:
Amide Formation: 3-Nitro-4-X-benzoic acid (where X is a halogen) is reacted with aniline (B41778) to form 3-nitro-4-X-benzanilide. google.compatsnap.com This reaction can be facilitated by reagents like phosphorus trichloride or thionyl chloride. patsnap.comgoogle.com
Methoxylation: The halogen atom (X) on the 3-nitro-4-X-benzanilide is replaced by a methoxy group through a nucleophilic aromatic substitution reaction with a methoxide (B1231860) source, such as sodium methoxide in methanol. patsnap.com
Nitro Group Reduction: The intermediate, 3-nitro-4-methoxybenzanilide, is then reduced to the final product, 3-amino-4-methoxybenzanilide. google.compatsnap.com
An example of this synthesis starting from 3-nitro-4-chlorobenzoic acid is detailed below.
Step 1: Preparation of 3-nitro-4-chlorobenzanilide patsnap.com
| Reactant | Quantity |
|---|---|
| 3-nitro-4-chlorobenzoic acid | 50 kg |
| Chlorobenzene (solvent) | 200 kg |
| Aniline | 27 kg |
The reaction is heated to 100°C for 2 hours. The resulting product, 3-nitro-4-chlorobenzanilide, is obtained as a yellow-brown solid with a yield of 95.8% and a purity of 98.1%. patsnap.com
Step 2 & 3: Preparation of 3-amino-4-methoxybenzanilide patsnap.com This can be performed as a "one-pot" method where the methoxylation is followed directly by hydrogenation. google.com
| Reactant | Quantity |
|---|---|
| 3-nitro-4-chlorobenzanilide | 55.4 kg |
| Methanol (solvent) | 400 kg |
| Sodium methoxide | 11.9 kg |
The methoxylation reaction is carried out at 80-85°C, followed by catalytic hydrogenation at 90-100°C under hydrogen pressure. This process yields 3-amino-4-methoxybenzanilide. patsnap.com
Preparation from 4-Chloro-3-nitrobenzonitrile (B1361363) and Subsequent Reduction
This synthetic route is analogous to the one described in section 2.1.2, but it begins with 4-Chloro-3-nitrobenzonitrile. guidechem.com
Methoxylation: The chlorine atom undergoes nucleophilic aromatic substitution with a methoxide source (e.g., sodium methoxide in methanol) to yield 4-Methoxy-3-nitrobenzonitrile. The nitro group activates the para-position, facilitating the substitution of the chlorine atom.
Reduction: The nitro group of the resulting 4-Methoxy-3-nitrobenzonitrile is subsequently reduced to an amino group, yielding the final product. This reduction is typically achieved via catalytic hydrogenation.
This pathway is efficient as it builds the required functionality onto a commercially available or readily synthesized intermediate. guidechem.com
Synthesis of Key Precursors and Intermediates
Synthesis of 4-Methoxy-3-nitrobenzonitrile
The intermediate 4-Methoxy-3-nitrobenzonitrile is central to several of the synthetic routes described above. It is typically synthesized via the nitration of 4-methoxybenzonitrile (B7767037). This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring.
The synthesis involves treating 4-methoxybenzonitrile with a nitrating agent, commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. The methoxy group is an activating, ortho-para directing group, while the cyano group is a deactivating, meta-directing group. The nitration occurs primarily at the position ortho to the activating methoxy group (position 3). The reaction is typically performed at low temperatures (e.g., below 0°C) to control the reaction rate and prevent over-nitration. guidechem.com A similar procedure for the nitration of p-chlorobenzonitrile involves using fuming nitric acid and sulfuric acid at temperatures below 0°C. guidechem.com
Formation of 3-Azido-4-methoxybenzonitrile via Diazotization/Azidation of this compound
The transformation of an aromatic amine, such as this compound, into an azide (B81097) derivative is a well-established synthetic route. The process involves a two-step sequence beginning with diazotization, followed by the introduction of the azido (B1232118) group.
In the initial step, the primary amino group of this compound is converted into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures, usually between 0 and 5 °C, to ensure the stability of the diazonium salt intermediate.
Following the formation of the 3-cyano-4-methoxybenzenediazonium salt, the subsequent azidation step is performed. This involves the reaction of the diazonium salt with an azide source, most commonly sodium azide (NaN₃). The azide anion acts as a nucleophile, displacing the dinitrogen molecule from the diazonium group to yield the final product, 3-Azido-4-methoxybenzonitrile. This reaction is analogous to the Sandmeyer reaction. 'Interrupted' diazotization techniques, where the reaction is quenched shortly after nitrite addition, have been shown to yield stable diazonium species with nitrate as the counterion in related heterocyclic systems like 3-aminoindoles and 3-aminopyrroles researchgate.net.
General Reaction Scheme:
Step 1: Diazotization this compound + NaNO₂ + 2HX → [N₂⁺-C₇H₅(CN)(OCH₃)]X⁻ + NaX + 2H₂O
Step 2: Azidation [N₂⁺-C₇H₅(CN)(OCH₃)]X⁻ + NaN₃ → 3-Azido-4-methoxybenzonitrile + N₂ + NaX
(Where X = Cl, HSO₄, etc.)
Preparation of 3-Hydroxy-4-methoxybenzonitrile
3-Hydroxy-4-methoxybenzonitrile, also known as isovanillincarbonitrile, is a key intermediate in the synthesis of various compounds, including the pharmaceutical Gefitinib innospk.com. Several methods for its preparation have been documented, often starting from the readily available precursor isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) wikipedia.org.
One common approach involves the conversion of the aldehyde group of isovanillin into a nitrile. This can be accomplished through a one-pot reaction with hydroxylamine (B1172632) hydrochloride. In one method, isovanillin is heated to reflux in acetonitrile with hydroxylamine hydrochloride, affording the desired nitrile in high yield (96%) guidechem.com. Another procedure utilizes formic acid and sodium formate with hydroxylamine sulfate at 85 °C, also resulting in a high yield (94%) of 3-Hydroxy-4-methoxybenzonitrile guidechem.com.
An alternative strategy involves the demethylation of a corresponding 4-methoxybenzonitrile derivative where the hydroxyl group is protected or absent. For instance, 4-methoxybenzonitriles can be demethylated by reacting them with specific alkali metal compounds at elevated temperatures (at least 170 °C) to yield the corresponding 4-hydroxybenzonitriles google.com.
Below is a data table summarizing synthetic methods starting from isovanillin.
| Starting Material | Reagents | Conditions | Yield |
| Isovanillin | Hydroxylamine hydrochloride, Acetonitrile | Reflux, 4 hours | 96% |
| Isovanillin | Formic acid, Sodium formate, Hydroxylamine sulfate | 85 °C, 5 hours | 94% |
Synthesis of 4-amino-3-methoxybenzonitrile (B112118) from 4-bromo-o-anisidine
The synthesis of 4-amino-3-methoxybenzonitrile from 4-bromo-o-anisidine (4-bromo-2-methoxyaniline) requires the introduction of a nitrile group onto the aromatic ring, replacing the bromine atom. This transformation is a type of cyanation reaction. Palladium-catalyzed cyanation of aryl bromides is a general and practical method for this purpose nih.govorganic-chemistry.org.
A plausible synthetic route would employ a palladium catalyst, such as one derived from Pd/C or a palladium(II) salt, in the presence of a cyanide source. Non-toxic and relatively safe cyanide reagents like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred over more hazardous cyanide salts nih.govgoogle.com. The reaction typically requires a base and is conducted in a polar aprotic solvent. For example, a general procedure for palladium-catalyzed cyanation involves reacting the aryl bromide with K₄[Fe(CN)₆] in a solvent system like dioxane/water with a base such as potassium acetate (B1210297) (KOAc) nih.gov. Nickel-catalyzed systems have also been developed for the cyanation of aryl halides and offer an alternative approach organic-chemistry.orgresearchgate.net.
Plausible Reaction Scheme: 4-bromo-o-anisidine + K₄[Fe(CN)₆] --(Pd catalyst, Ligand, Base)--> 4-amino-3-methoxybenzonitrile
Advanced Synthetic Techniques and Catalysis in the Preparation of Benzonitrile (B105546) Derivatives
Modern synthetic chemistry has seen the development of powerful catalytic methods for the synthesis and transformation of nitriles. These techniques offer mild reaction conditions, high yields, and broad functional group tolerance.
Iron(III) and Phenol Co-Catalysis for Nitrile Synthesis
A rapid and efficient method for synthesizing diverse nitriles from aldehyde oxime esters has been developed utilizing iron(III) and phenol as co-catalysts researchgate.netresearchgate.net. This reaction proceeds under mild conditions at room temperature, affording nitriles in excellent yields within minutes researchgate.net. The methodology is scalable and represents a significant improvement over traditional methods that often require harsh reagents or conditions researchgate.netresearchgate.net.
The proposed mechanism suggests the reaction may proceed through a radical process. In this system, the benzoyl aldehyde oxime not only serves as the substrate but may also act as an ancillary ligand, supporting the iron salt in promoting the transformation researchgate.net. Simple iron salts can also catalyze the direct dehydration of aldoximes to nitriles without the need for other reagents or specialized nitrile-containing media, which can be applied to the one-pot synthesis of nitriles from aldehydes nih.gov.
Ruthenium-Catalyzed Hydration of Nitriles
The conversion of nitriles to amides via hydration is a fundamental, atom-economical transformation. Ruthenium-based catalysts have emerged as some of the most versatile and efficient promoters of this reaction under mild conditions uniovi.es. Both homogeneous and heterogeneous ruthenium catalysts have been successfully employed.
A heterogeneous catalyst system, ruthenium hydroxide supported on alumina (Ru(OH)ₓ/Al₂O₃), effectively catalyzes the hydration of a wide range of nitriles in water, showing high selectivity and conversion to the corresponding amides. This catalyst is easily separated and can be recycled organic-chemistry.org. Homogeneous systems, such as ruthenium pincer complexes, can catalyze the nucleophilic addition of water to nitriles at room temperature in the absence of additives rsc.orgnih.gov. Mechanistic studies of some ruthenium complexes suggest that a [Ru-H] species is the active catalyst, which assists in the attack of a water molecule on the coordinated nitrile through a dihydrogen bonding interaction ([Ru-H···H-OH]) acs.org.
| Catalyst System | Type | Key Features |
| Ru(OH)ₓ/Al₂O₃ | Heterogeneous | Operates in water; recyclable; high selectivity. organic-chemistry.org |
| Ruthenium Pincer Complexes | Homogeneous | Mild conditions (room temp); additive-free. rsc.orgnih.gov |
| [Ru-H] Complexes | Homogeneous | Base-free conditions; mechanism involves dihydrogen bonding. acs.org |
| Ru/chitin | Heterogeneous | Prepared from RuCl₃; effective for various nitriles in aqueous conditions. rsc.org |
Cooperative Molybdenum-Thiolate Reactivity in Transfer Hydrogenation of Nitriles
The reduction of nitriles to primary amines is a key transformation in organic synthesis. A cooperative molybdenum-thiolate catalyst has been shown to be highly effective for the transfer hydrogenation of nitriles researchgate.netacs.org. A specific half-sandwich molybdenum(II) thiolate complex, Cp*Mo(1,2-Ph₂PC₆H₄S)(η²-NCMe), efficiently catalyzes this reaction at room temperature using ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the hydrogen source acs.org.
The catalytic cycle involves a cooperative mechanism between the molybdenum center and the sulfur of the thiolate ligand. This cooperation facilitates the cleavage of the B-H bond of the borane, generating a Mo(II)-hydride intermediate. This hydride species then achieves the transfer hydrogenation of the nitrile to produce the primary amine researchgate.netacs.org. This method represents an effective protocol for nitrile reduction under mild conditions researchgate.net.
One-Pot Tandem Synthesis Strategies for Nitriles and Amides from Biomass
The conversion of biomass platform compounds into valuable chemicals, such as nitriles and amides, is a significant area of interest in green chemistry. lidsen.comresearchgate.net A notable one-pot tandem strategy involves the conversion of aldehydes and ketones, often derived from biomass, into their corresponding nitriles and amides using a triphosgene-assisted method. lidsen.comlidsen.com This approach provides an efficient alternative to traditional methods that may rely on toxic reagents like metal cyanides. lidsen.com
The process typically involves the reaction of a biomass-derived aldehyde or ketone with hydroxylamine hydrochloride in the presence of triphosgene. researchgate.net This tandem reaction proceeds smoothly without the need for organic bases or metal catalysts. lidsen.comresearchgate.net The strategy is characterized by its multi-step nature within a single pot, mild reaction conditions, and the generation of fewer by-products compared to stepwise synthesis. lidsen.comresearchgate.netchemrxiv.org
A wide range of functionalized aromatic, aliphatic, and allylic aldehydes and ketones have been successfully converted using this protocol. lidsen.comresearchgate.net Lignin-derived aromatic aldehydes and ketones, such as vanillin, syringaldehyde, and veratraldehyde, are particularly suitable substrates, yielding beneficial nitriles in excellent conversions and selectivity. lidsen.comlidsen.comresearchgate.net For instance, the nitrile produced from vanillin can serve as a precursor for the synthesis of capsaicin. lidsen.comchemrxiv.org This method's utility has also been demonstrated in the synthesis of 2,5-dicyanofuran from biomass-derived 2,5-diformylfuran. lidsen.comlidsen.com
The proposed mechanism involves the formation of an oxime intermediate, which then reacts with triphosgene. chemrxiv.org The subsequent deprotonation and rearrangement lead to the final nitrile product. chemrxiv.org This one-pot approach from aldehyde precursors has been found to be more broadly applicable than the direct conversion of isolated oximes, which can be susceptible to hydrolysis. researchgate.netchemrxiv.org
Table 1: Scope of Biomass-Derived Aldehydes in One-Pot Nitrile Synthesis
| Entry | Substrate (Aldehyde) | Product (Nitrile) | Conversion (%) | Selectivity (%) |
| 1 | Vanillin | 4-Hydroxy-3-methoxybenzonitrile | >99 | 98 |
| 2 | Syringaldehyde | 4-Hydroxy-3,5-dimethoxybenzonitrile | >99 | 97 |
| 3 | Veratraldehyde | 3,4-Dimethoxybenzonitrile | >99 | 98 |
| 4 | 2,5-Diformylfuran | 2,5-Dicyanofuran | >99 | 93 |
This table presents data adapted from research on triphosgene-assisted one-pot synthesis from aldehydes. Reaction conditions typically involve the aldehyde, hydroxylamine hydrochloride, and triphosgene in a solvent like acetonitrile at 60°C for 4 hours. researchgate.net
Enzymatic Biotransformation of 4-Hydroxy-3-methoxybenzonitrile into Vanillic Acid via Nitrilase
Enzymatic biotransformation offers a green and highly specific route for chemical synthesis. A key example is the hydrolysis of 4-hydroxy-3-methoxybenzonitrile, a compound structurally related to this compound, into vanillic acid using the enzyme nitrilase. researchgate.netfao.orgresearchgate.net Vanillic acid is a valuable phenolic compound used as a flavoring agent and possesses various bioactive properties. researchgate.net
This biotransformation has been effectively demonstrated using whole cells of the bacterium Gordonia terrae, particularly a mutant strain (E9) with enhanced nitrilase activity. researchgate.netfao.orgresearchgate.net The process involves the direct conversion of the nitrile group (-CN) of 4-hydroxy-3-methoxybenzonitrile into a carboxylic acid group (-COOH), yielding vanillic acid.
The reaction conditions have been optimized for maximum conversion. The process is typically carried out in a phosphate buffer (0.1 M, pH 8.0) at a temperature of 40°C. fao.orgresearchgate.net Using resting cells of the G. terrae mutant E9, a substrate concentration of 60 mM can be effectively transformed. fao.orgresearchgate.net
Kinetic studies have been performed to characterize the efficiency of the whole-cell nitrilase. For the wild strain of G. terrae, the Michaelis constant (Kₘ) for 4-hydroxy-3-methoxybenzonitrile was 20 mM with a maximum reaction velocity (Vₘₐₓ) of 0.19 U/mg DCW (Dry Cell Weight). fao.orgresearchgate.net The mutant E9 strain exhibited improved kinetics with a Kₘ of 16.6 mM and a significantly higher Vₘₐₓ of 0.95 U/mg DCW. fao.orgresearchgate.net Fed-batch reactions using the mutant strain have achieved high volumetric productivity, accumulating up to 5.04 grams of vanillic acid with 99% purity in a 100 mL reaction volume over 5 hours. researchgate.net
Table 2: Kinetic Parameters and Productivity of Whole-Cell Nitrilase from Gordonia terrae
| Strain | Kₘ (mM) | Vₘₐₓ (U/mg DCW) | Catalytic Productivity (g/g DCW/h) | Volumetric Productivity (g/L/h) |
| Wild Type | 20.0 | 0.19 | 0.78 | 4.72 |
| Mutant E9 | 16.6 | 0.95 | 1.68 | 10.0 |
This table summarizes the kinetic parameters and productivity for the biotransformation of 4-hydroxy-3-methoxybenzonitrile to vanillic acid using wild and mutant strains of G. terrae. fao.orgresearchgate.net
Chemical Reactivity and Transformation of 3 Amino 4 Methoxybenzonitrile
Functional Group Transformations of the Amine Moiety
The amino group in 3-Amino-4-methoxybenzonitrile is a primary aromatic amine, which is a key functional group for a range of chemical transformations, including diazotization, azidation, and condensation reactions.
Primary aromatic amines can be converted to diazonium salts through a process known as diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0–5 °C) organic-chemistry.orgmasterorganicchemistry.com. The resulting diazonium salt is a versatile intermediate that can be subsequently replaced by a variety of nucleophiles.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Diazotization | NaNO₂, HCl, H₂O, 0-5 °C | 4-cyano-2-methoxybenzenediazonium chloride |
| 2 | Azidation | NaN₃, H₂O | 3-azido-4-methoxybenzonitrile |
The Sandmeyer reaction is another important process that utilizes diazonium salts to introduce a range of functional groups, including halogens and the cyano group, using copper(I) salts as catalysts nih.gov. While not an azidation reaction, it highlights the synthetic utility of the diazonium intermediate derived from this compound.
The primary amino group of this compound can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines) nih.govsemanticscholar.orgresearchgate.netresearchgate.netchemsociety.org.ng. This reaction is typically catalyzed by an acid or a base and involves the formation of a carbon-nitrogen double bond chemsociety.org.ng. The formation of Schiff bases is a reversible reaction, and the equilibrium can often be driven towards the product by removing water mdpi.com.
These Schiff bases can be valuable intermediates for the synthesis of other compounds or can be of interest for their own biological activities. The general reaction for the formation of a Schiff base from this compound and an aldehyde is shown below.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Aldehyde (R-CHO) | Acid or Base | N-(R-methylidene)-3-amino-4-methoxybenzonitrile |
Furthermore, ortho-aminobenzonitriles are known precursors for the synthesis of quinazolines, an important class of heterocyclic compounds with diverse biological activities. While this compound is a meta-aminobenzonitrile, its isomers, such as 2-amino-4-methoxybenzonitrile, could undergo cyclization reactions with various reagents like orthoesters in the presence of an acid catalyst to form quinazolin-4(3H)-ones nih.gov.
Reactions Involving the Nitrile Group
The nitrile group is a versatile functional group that can participate in cycloaddition reactions and can be transformed into other important functional groups such as carboxamides and amines through hydrolysis and reduction, respectively.
The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. A prominent example is the reaction of nitriles with azides to form tetrazoles, which are five-membered heterocyclic rings containing four nitrogen atoms nih.govcore.ac.uk. This [3+2] cycloaddition is a powerful method for the synthesis of 5-substituted-1H-tetrazoles nih.govcore.ac.ukchalcogen.ro. The reaction is typically carried out by heating the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a Lewis acid like zinc bromide or ammonium (B1175870) chloride in a polar aprotic solvent like dimethylformamide (DMF) core.ac.ukchalcogen.roresearchgate.net.
This reaction offers a direct route to synthesize 5-(3-amino-4-methoxyphenyl)-1H-tetrazole from this compound. Tetrazoles are considered to be bioisosteres of carboxylic acids and are found in a number of pharmaceutical compounds core.ac.ukbeilstein-journals.org.
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Solvent | Product |
| This compound | Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) or Zinc Bromide (ZnBr₂) | Dimethylformamide (DMF) | 5-(3-amino-4-methoxyphenyl)-1H-tetrazole |
While the prompt mentions isoxazoline (B3343090) formation, which typically involves the reaction of a nitrile oxide with an alkene chesci.comwikipedia.orgresearchgate.netnih.gov, the reaction of a nitrile with an azide to form a tetrazole is a more direct and well-documented example of a 1,3-dipolar cycloaddition involving the nitrile group itself nih.govcore.ac.ukchim.it.
The nitrile group of this compound can be hydrolyzed to the corresponding carboxamide, 3-Amino-4-methoxybenzamide, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric acid or hydrochloric acid, in an aqueous solution. Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide.
The product of this reaction, 3-Amino-4-methoxybenzamide, is a known compound chemeo.combiosynth.comechemi.com. The successful synthesis of the related compound, 3-amino-4-methoxybenzanilide, further supports the feasibility of this transformation nih.govgoogle.com.
| Starting Material | Reagents and Conditions | Product |
| This compound | H₂SO₄ (aq), heat OR NaOH (aq), heat | 3-Amino-4-methoxybenzamide |
The nitrile group can be reduced to a primary amine, which is a valuable transformation in organic synthesis. This reduction can be achieved using various reducing agents. One of the most common and effective reagents for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup orgsyn.orgyoutube.combyjus.commasterorganicchemistry.comyoutube.com.
Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), often under pressure rsc.orgresearchgate.net. This method is often considered "greener" as it avoids the use of stoichiometric metal hydride reagents. The product of this reduction is 3-amino-4-methoxybenzylamine.
| Starting Material | Method | Reagents and Conditions | Product |
| This compound | Hydride Reduction | 1. LiAlH₄, THF 2. H₂O | 3-amino-4-methoxybenzylamine |
| This compound | Catalytic Hydrogenation | H₂, Raney Ni or Pd/C, pressure | 3-amino-4-methoxybenzylamine |
Reactions of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is a key functional group in this compound, and its reactivity, particularly through demethylation, allows for the synthesis of valuable hydroxylated derivatives.
The conversion of a methoxy group to a hydroxyl group, known as O-demethylation, is a significant transformation in organic synthesis. This reaction is often necessary when the hydroxyl group is required for subsequent reactions or as part of the final target molecule. For substituted methoxybenzonitriles, this transformation can be achieved under various, often harsh, conditions.
Common reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong Brønsted acids such as 47% hydrobromic acid (HBr) chem-station.com. The general mechanism with a Lewis acid like BBr₃ involves the oxygen's lone pair attacking the boron, forming a complex. This makes the methyl group susceptible to nucleophilic attack by the released bromide ion, yielding bromomethane (B36050) and an alkoxydibromoborane intermediate, which is then hydrolyzed to the final hydroxyl compound chem-station.com. When using a Brønsted acid like HBr, the ether oxygen is protonated, and the bromide ion subsequently attacks the methyl group in an SN2 reaction chem-station.com.
In the context of 4-methoxybenzonitrile (B7767037) derivatives, demethylation can also be accomplished by heating with certain alkali metal salts in a high-boiling point solvent. For instance, reacting 4-methoxybenzonitriles with lithium chloride, sodium cyanide, or potassium cyanide in solvents like N-methylpyrrolidone or dimethylacetamide at temperatures of at least 170°C has been shown to yield the corresponding 4-hydroxybenzonitriles google.com.
| Reagent | Typical Conditions | General Applicability | Reference |
|---|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temperature | Highly effective for aryl methyl ethers, but requires careful handling due to high reactivity with water. | chem-station.com |
| Aluminum Chloride (AlCl₃) | Dichloromethane or acetonitrile, heating | A strong Lewis acid, less reactive than BBr₃. | chem-station.com |
| Hydrobromic Acid (47% HBr) | Heating at high temperatures (~130°C), optionally with acetic acid as a co-solvent | A common Brønsted acid method. | chem-station.com |
| Lithium Chloride (LiCl) | N-methylpyrrolidone or dimethylacetamide, 200°C to 260°C | Specifically demonstrated for 4-methoxybenzonitriles. | google.com |
| Sodium Cyanide (NaCN) | N-methylpyrrolidone, reflux (24 hours) | Specifically demonstrated for 4-methoxybenzonitriles. | google.com |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is substituted with two electron-donating groups (amino and methoxy) and one electron-withdrawing group (cyano). This substitution pattern dictates its reactivity towards both electrophilic and nucleophilic aromatic substitution.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex pressbooks.publibretexts.org. The cyano (-CN) group is one such electron-withdrawing group that activates an aromatic ring for nucleophilic attack pressbooks.pubwikipedia.org.
For an SNAr reaction to occur, a good leaving group must be present on the ring, typically a halide. The reaction proceeds via a two-step addition-elimination mechanism:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex) pressbooks.publibretexts.org.
Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final product pressbooks.pub.
Electron-withdrawing groups, especially those positioned ortho or para to the leaving group, are crucial as they delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and accelerating the reaction libretexts.orgmasterorganicchemistry.com. In contrast, electron-donating groups generally slow down or prevent the reaction.
In this compound, the powerful electron-withdrawing cyano group activates the ring towards nucleophilic attack. However, the compound lacks a typical halide leaving group. While the methoxy group can sometimes act as a leaving group, it is generally poorer than halides. Furthermore, the presence of the strong electron-donating amino group at the 3-position would deactivate the ring for SNAr, counteracting the effect of the cyano group. Therefore, this compound itself is not an ideal substrate for SNAr. However, related substituted benzonitriles that contain a suitable leaving group readily undergo this reaction.
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, room temperature | 1-(Dimethylamino)-2,4-dinitrobenzene | libretexts.org |
| 2,4-Dinitrofluorobenzene (Sanger's Reagent) | Amine (e.g., N-terminus of a peptide) | Mildly basic | N-(2,4-Dinitrophenyl) derivative | pressbooks.pubmasterorganicchemistry.com |
| 4-Nitrobenzonitrile | Methoxide (B1231860) | Methanol (B129727)/excess NaOMe | 4-Methoxybenzonitrile | wuxiapptec.com |
Electrophilic aromatic nitration is a fundamental reaction that introduces a nitro (-NO₂) group onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile nih.gov. The position of nitration on a substituted benzene ring is determined by the directing effects of the substituents already present.
The benzonitrile (B105546) molecule itself undergoes nitration primarily at the meta position. The cyano group is a deactivating, meta-directing group due to its electron-withdrawing nature cardiff.ac.ukstmarys-ca.edu. For example, the nitration of benzonitrile with a nitric acid/sulfuric acid mixture yields mainly 3-nitrobenzonitrile (B78329) stmarys-ca.edu.
In the case of this compound, the outcome of nitration is governed by the interplay of three substituents:
Amino group (-NH₂): A strongly activating, ortho, para-directing group.
Methoxy group (-OCH₃): An activating, ortho, para-directing group.
Cyano group (-CN): A deactivating, meta-directing group.
The powerful activating and directing effects of the amino and methoxy groups overwhelmingly dominate the deactivating, meta-directing effect of the cyano group. The incoming electrophile (NO₂⁺) will be directed to the positions that are ortho or para to the activating groups. The available positions on the ring are C-2, C-5, and C-6.
Position C-2: ortho to the amino group and meta to the methoxy group.
Position C-5: para to the amino group and ortho to the methoxy group.
Position C-6: meta to the amino group and ortho to the methoxy group.
Given the strong directing power, nitration is most likely to occur at the positions activated by both activating groups, particularly C-5, which is para to the very strong activating amino group and ortho to the methoxy group. However, nitration of highly activated rings like this can sometimes lead to multiple nitration products or oxidative side reactions if the conditions are not carefully controlled stmarys-ca.edu.
| Substrate | Nitrating Agent | Conditions | Major Product(s) | Reference |
|---|---|---|---|---|
| Benzonitrile | HNO₃ / H₂SO₄ | Stirred on ice, then room temperature | 3-Nitrobenzonitrile (meta-isomer) | stmarys-ca.edu |
| Benzonitrile | HNO₃ / Trifluoroacetic anhydride (B1165640) / Zeolite Hβ | Reflux in dichloromethane | Quantitative yield of 3- and 4-nitrobenzonitriles (para-isomer 24-28%) | cardiff.ac.uk |
| p-Methoxyacetanilide | HNO₃ / H₂SO₄ | - | 3-Nitro-4-methoxyacetanilide | google.com |
Derivatives and Analogs of 3 Amino 4 Methoxybenzonitrile: Synthesis and Structural Elucidation
Substituted Benzonitrile (B105546) Derivatives
Modifications to the benzonitrile ring of 3-amino-4-methoxybenzonitrile have been systematically explored to generate a range of substituted derivatives. These include the introduction of azido (B1232118), alkoxy, and halogen functionalities, as well as the positional isomers of the methoxy (B1213986) group.
The conversion of an amino group on a benzonitrile derivative to an azido group is a key transformation for introducing a versatile functional handle for further chemical modifications, such as click chemistry. This transformation is typically achieved through a two-step diazotization-azidation sequence.
The synthesis of azidobenzonitriles from their corresponding aminobenzonitrile precursors involves the initial formation of a diazonium salt. This is accomplished by treating the aminobenzonitrile with a diazotizing agent, such as sodium nitrite (B80452), in the presence of a strong acid like hydrochloric acid at low temperatures. The resulting diazonium salt is often unstable and is used immediately in the subsequent step. The diazonium salt solution is then reacted with a source of the azide (B81097) anion, typically sodium azide, to yield the desired azidobenzonitrile.
For example, the synthesis of an azobenzene derivative from 4-aminobenzonitrile involves diazotization followed by coupling with phenol (B47542) tuiasi.ro. This highlights the reactivity of the diazonium salt intermediate, which is also central to the synthesis of azidobenzonitriles.
Table 1: General Reaction Scheme for Azidobenzonitrile Synthesis
| Step | Reactants | Reagents | Product |
| 1. Diazotization | Aminobenzonitrile | Sodium Nitrite, Hydrochloric Acid | Diazonium Salt Intermediate |
| 2. Azidation | Diazonium Salt Intermediate | Sodium Azide | Azidobenzonitrile |
Alkoxy-substituted aminobenzonitriles are another important class of derivatives. The synthesis of these compounds can be approached in a couple of ways. One common method involves the alkylation of a hydroxybenzonitrile precursor, followed by the introduction of the amino group.
For instance, the synthesis of 3-ethoxy-4-methoxybenzonitrile has been reported starting from 3-hydroxy-4-methoxybenzonitrile google.com. The hydroxyl group is alkylated using an appropriate alkyl halide, such as bromoethane, in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF) google.com. To obtain the corresponding aminobenzonitrile, a subsequent nitration step followed by reduction of the nitro group would be necessary.
The synthesis of pentyloxy-substituted aminobenzonitriles would follow a similar synthetic strategy, employing a pentyl halide (e.g., 1-bromopentane) in the alkylation step.
Table 2: Synthesis of 3-Ethoxy-4-methoxybenzonitrile
| Reactant | Reagent | Solvent | Product | Yield |
| 3-Hydroxy-4-methoxybenzonitrile | Bromoethane, Potassium Carbonate | Dimethylformamide | 3-Ethoxy-4-methoxybenzonitrile | 94% google.com |
Structural elucidation of these alkoxy-substituted benzonitriles is carried out using spectroscopic methods. ¹H NMR spectroscopy would show characteristic signals for the ethoxy or pentyloxy group, including the methylene protons adjacent to the oxygen atom and the terminal methyl group. ¹³C NMR would confirm the presence of the additional carbon signals of the alkoxy chain.
The positional isomer, 4-amino-3-methoxybenzonitrile (B112118), is a valuable synthetic intermediate chemicalbook.commyskinrecipes.com. Its synthesis is typically achieved through the reduction of the corresponding nitro compound, 3-methoxy-4-nitrobenzonitrile.
This reduction can be carried out using various reducing agents. Common methods include catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, or chemical reduction using metals such as iron, tin, or stannous chloride in an acidic medium patsnap.com. The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups in the molecule.
Table 3: Synthesis of 4-Amino-3-methoxybenzonitrile
| Starting Material | Reducing Agent | Product |
| 3-Methoxy-4-nitrobenzonitrile | H₂, Pd/C or Fe/HCl | 4-Amino-3-methoxybenzonitrile |
The successful synthesis of 4-amino-3-methoxybenzonitrile is confirmed by spectroscopic analysis. The disappearance of the nitro group signals in the IR spectrum and the appearance of signals corresponding to the amino group are indicative of the conversion. ¹H NMR spectroscopy will show a characteristic upfield shift of the aromatic protons due to the electron-donating nature of the newly formed amino group.
Halogenated derivatives of methoxybenzonitrile are important building blocks in medicinal and materials chemistry. Their synthesis often involves either the introduction of a halogen onto a pre-existing methoxybenzonitrile scaffold or the construction of the benzonitrile from a halogenated precursor.
The synthesis of 3-fluoro-4-methoxybenzonitrile can be achieved from 2-fluoro-4-bromoanisole. In this multi-step process, the bromo group is displaced by a cyanide group using copper(I) cyanide in a solvent such as dimethylformamide under reflux conditions. The reaction mixture is then worked up to isolate the desired product, which can be purified by column chromatography and recrystallization prepchem.com.
Table 4: Synthesis of 3-Fluoro-4-methoxybenzonitrile
| Starting Material | Reagent | Solvent | Product | Yield |
| 2-Fluoro-4-bromoanisole | Copper(I) cyanide | Dimethylformamide | 3-Fluoro-4-methoxybenzonitrile | 68% prepchem.com |
The synthesis of 3-chloro-4-methoxybenzonitrile can be envisioned starting from the commercially available 3-chloro-4-hydroxybenzonitrile. The hydroxyl group can be methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base.
The characterization of these halogenated compounds is confirmed by their spectroscopic data. Mass spectrometry is particularly useful for confirming the presence of chlorine or bromine due to their characteristic isotopic patterns. ¹⁹F NMR spectroscopy is a key technique for the characterization of fluorinated compounds.
Heterocyclic Compounds Derived from this compound
The amino and cyano groups of this compound and its derivatives provide reactive sites for the construction of fused heterocyclic ring systems. One important class of such compounds is the quinazolines.
A key intermediate in the synthesis of certain quinazoline (B50416) derivatives is 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. The synthesis of this intermediate begins with the commercially available isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde).
The synthetic route involves several steps:
Conversion of the aldehyde group of isovanillin to a nitrile to form 3-hydroxy-4-methoxybenzonitrile.
Alkylation of the hydroxyl group with N-(3-chloropropyl)morpholine to yield 4-methoxy-3-(3-morpholinopropoxy)benzonitrile.
Nitration of the aromatic ring to introduce a nitro group, resulting in 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.
Reduction of the nitro group to an amino group to afford the key intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile prepchem.com.
This intermediate can then be used to construct the quinazoline ring system through various cyclization reactions, for example, by reacting with a suitable one-carbon synthon.
Table 5: Key Steps in the Synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile
| Step | Starting Material | Key Reagents | Product | Yield |
| 1 | 3-Hydroxy-4-methoxybenzaldehyde | Hydroxylamine (B1172632) sulfate, formic acid | 3-Hydroxy-4-methoxybenzonitrile | 92% prepchem.com |
| 2 | 3-Hydroxy-4-methoxybenzonitrile | N-(3-chloropropyl)morpholine, K₂CO₃ | 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile | 98% prepchem.com |
| 3 | 4-Methoxy-3-(3-morpholinopropoxy)benzonitrile | HNO₃, H₂SO₄ | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | 84% prepchem.com |
| 4 | 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile | Sodium dithionite | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | 84% prepchem.com |
The structural elucidation of the intermediate and the final quinazoline derivatives is performed using a combination of NMR spectroscopy (¹H and ¹³C), mass spectrometry, and in some cases, X-ray crystallography to confirm the connectivity and stereochemistry of the molecules.
1,4-Diphenyl-1H-1,2,3-Triazoles from Azidobenzonitriles and Alkynes
The synthesis of 1,4-disubstituted 1H-1,2,3-triazoles is a prominent example of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. nih.govthieme-connect.de This reaction is widely utilized due to its high efficiency, regioselectivity, and mild reaction conditions, often catalyzed by copper(I). thieme-connect.defrontiersin.org The process typically involves the reaction of an organic azide, such as an azidobenzonitrile, with a terminal alkyne. The copper catalyst ensures the specific formation of the 1,4-disubstituted regioisomer in high yields. thieme-connect.de
A common procedure involves preparing the required aryl azide first. For instance, a benzyl bromide can be treated with sodium azide in a solvent like DMSO to yield the corresponding benzyl azide. thieme-connect.de This azide is then reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, to afford the desired 1,4-disubstituted 1,2,3-triazoles. researchgate.net Microwave-assisted syntheses have also been developed, which can significantly reduce reaction times to as little as 15 minutes, while still achieving high yields. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Yield |
| Aryl Azide | Terminal Alkyne | Cu(I) catalyst (e.g., CuI or CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazole | Good to Excellent |
| Aryldiazonium salt | Sodium Azide, Terminal Alkyne | MNPs-CuBr, MW irradiation, water | 1,4-Disubstituted 1,2,3-Triazole | ~90% |
This table provides a summary of typical reaction conditions for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Pyrrolizine and Indolizine Derivatives
Indolizine, a nitrogen-containing fused heterocyclic system, is a structural isomer of indole and is found in various natural alkaloids. ijettjournal.orgjbclinpharm.org The synthesis of indolizine and its derivatives can be achieved through several strategies, with 1,3-dipolar cycloaddition reactions being one of the most common approaches. ijettjournal.orgjbclinpharm.org This method typically involves the reaction of a pyridinium ylide with a dipolarophile, such as an activated alkyne or alkene. ijettjournal.org
Other synthetic routes include metal-catalyzed reactions, such as the copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes, which provides a direct and atom-economic pathway to indolizines. organic-chemistry.org Iron-catalyzed annulation followed by aerobic oxidation of pyridines and α-substituted allenoates is another effective method. organic-chemistry.org Furthermore, radical-induced synthetic approaches are gaining attention due to their efficiency in constructing the heterocyclic core and forming new C-C bonds. rsc.org These radical cyclization strategies offer high atom- and step-economy. rsc.org
Structural confirmation of indolizine derivatives relies on spectroscopic techniques. NMR spectroscopy is crucial for determining the substitution pattern on the bicyclic ring system, while mass spectrometry confirms the molecular weight.
Thieno[2,3-d]pyrimidine-6-carboxylates
Thieno[2,3-d]pyrimidines are structural analogs of purines and exhibit a wide range of biological activities, making them important targets in medicinal chemistry. researchgate.net The synthesis of thieno[2,3-d]pyrimidine derivatives, particularly those with carboxylic acid functionalities, often starts from a substituted 2-aminothiophene precursor. nuph.edu.ua
A prevalent method for constructing the thieno[2,3-d]pyrimidine core is the cyclization of 2-aminothiophene-3-carboxylates or related 3-carbonitrile compounds. nih.gov For example, ethyl 2-aminothiophene-3-carboxylate can be reacted with urea to form the pyrimidine ring, yielding a thieno[2,3-d]pyrimidin-4-one intermediate. nih.gov This intermediate can then be further functionalized. Another approach involves the reaction of 2-aminothiophene-3-carboxylic acids with reagents like ethyl cyanoformate. nuph.edu.ua
More complex, multi-step syntheses have also been developed to create specifically substituted analogs. For instance, a nine-step synthesis was reported for 6-substituted thieno[2,3-d]pyrimidines starting from a bromo-aryl carboxylate, which was used to build dual inhibitors for enzymes in the purine biosynthesis pathway. nih.gov The structures of these complex molecules are typically confirmed by a combination of NMR, mass spectrometry, and in some cases, X-ray crystallography. nih.gov
| Starting Material | Key Reagent | Product Core | Reference |
| Ethyl 2-aminothiophene-3-carboxylate | Urea, POCl₃ | Thieno[2,3-d]pyrimidine | nih.gov |
| 2-Aminothiophene-3-carboxylic acid | Ethyl cyanoformate | Thieno[2,3-d]pyrimidine-2-carboxylic acid derivative | nuph.edu.ua |
| Bromo-aryl carboxylate | Multi-step synthesis | 6-Substituted thieno[2,3-d]pyrimidine | nih.gov |
This table summarizes key starting materials and reagents for the synthesis of the thieno[2,3-d]pyrimidine scaffold.
Benzofuran Derivatives from 2-Hydroxybenzonitrile
Benzofuran is a significant heterocyclic scaffold found in many natural products and pharmacologically active compounds. nih.gov A variety of synthetic methods have been developed to construct this ring system, with several routes utilizing precursors that contain an ortho-hydroxyaryl moiety, such as 2-hydroxybenzonitrile or its derivatives.
One effective strategy involves the palladium-catalyzed addition of potassium aryltrifluoroborates to aliphatic nitriles, followed by an intramolecular annulation reaction, to produce 2-arylbenzo[b]furans. organic-chemistry.org Specifically, 2-(2-hydroxyphenyl)acetonitriles can react with arylboronic acids in the presence of a palladium catalyst to afford 2-arylbenzofurans in good yields. organic-chemistry.org Another approach is the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes, which can be formed from ortho-hydroxyaryl precursors. organic-chemistry.org
Cascade or tandem reactions provide an efficient route to complex benzofuran derivatives. For example, an efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran spiro derivatives from ortho-hydroxy α-aminosulfones. researchgate.netsemanticscholar.org The structural characterization of benzofuran derivatives is routinely performed using standard spectroscopic methods.
Benzotriazine Derivatives from Substituted Benzonitriles
Benzotriazines are a class of azaheterocycles that have applications as synthetic intermediates and are found in biologically active compounds. acs.org While direct synthesis from substituted benzonitriles is less common, precursors derived from them, such as 2-aminobenzamides, are frequently used. The most traditional method for preparing benzotriazin-4(3H)-ones involves the diazotization of 2-aminobenzamides using sodium nitrite and strong acids. nih.gov However, the harsh conditions of this method limit its scope.
Modern approaches offer milder conditions. A photochemical method has been developed that involves the cyclization of amide-bearing aryl triazine precursors upon exposure to violet light, proceeding through a nitrogen-centered Norrish-type reaction to give benzotriazin-4(3H)-ones in excellent yields. nih.gov Another innovative method is the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions to form 4-alkoxy- and 4-aryloxybenzo[d] organic-chemistry.orgresearchgate.netnih.govtriazines. acs.org The structures of these compounds are established using NMR and other spectroscopic techniques, with DFT calculations sometimes employed to understand the reaction mechanism. acs.org
Chromene and Chromenopyrimidine Derivatives from 2-Amino-4-phenyl-4H-chromene-3-carbonitriles
The 2-amino-4H-chromene scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities. researchgate.net These compounds are typically synthesized via a one-pot, multi-component reaction. This reaction commonly involves the condensation of a salicylaldehyde, malononitrile, and a third component in the presence of a catalyst. nih.govias.ac.in Various catalysts, including DBU and pyridine-2-carboxylic acid, have been employed to facilitate this transformation, often under green conditions in aqueous media. nih.govnih.gov
The synthesis of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles, for example, is achieved through a three-component reaction of salicylaldehydes, malononitrile, and a nitroalkane. nih.gov The resulting 2-amino-4H-chromene-3-carbonitrile products can serve as versatile intermediates for the synthesis of more complex fused heterocyclic systems, such as chromenopyrimidines, by leveraging the reactivity of the amino and nitrile functional groups. The structural elucidation of these chromene derivatives is carried out using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy. sharif.edu
| Component 1 | Component 2 | Component 3 | Catalyst | Product |
| Salicylaldehyde | Malononitrile | Nitroalkane | DBU | 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile |
| Aldehyde | Malononitrile | Dimedone | Pyridine-2-carboxylic acid | 2-Amino-4H-chromene-3-carbonitrile derivative |
| 2-Hydroxybenzaldehyde | Propanedinitrile | Aromatic primary amine | (multi-step) | 2-Phenylimino-4H-chromene-3-carbonitrile |
This table illustrates the multi-component nature of the synthesis of 2-amino-4H-chromene derivatives.
Conjugates and Hybrid Molecules Incorporating this compound Scaffolds
The strategy of creating hybrid molecules by combining two or more different pharmacophoric scaffolds into a single molecule is a growing paradigm in drug discovery. nih.govsemanticscholar.org This molecular hybridization approach aims to develop agents with improved affinity, selectivity, or a multi-target profile to address complex diseases like inflammation or cancer. nih.gov
The this compound scaffold can be envisioned as a valuable building block in the design of such hybrid molecules. Its functional groups—the amino, methoxy, and nitrile moieties—offer multiple points for chemical modification and conjugation with other active fragments. For example, following a strategy used for benzimidazole-based hybrids, the amino group of the benzonitrile scaffold could be acylated with a fragment known to inhibit a specific biological target, such as the phthalimide subunit of thalidomide, to create a hybrid with potential multi-target anti-inflammatory activity. nih.gov The design of such molecules integrates pharmacophoric elements from different known inhibitors into a single construct, with the goal of achieving synergistic or additive effects.
Indole-core containing Alectinib Intermediates
Alectinib is a highly potent inhibitor used in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small-cell lung cancer (NSCLC). figshare.com The intricate molecular architecture of Alectinib features a tetracyclic system with an indole core. The development of a scalable and efficient manufacturing process for Alectinib has been a significant focus, with a key challenge being the concise construction of this indole-containing core. figshare.com
Synthesis:
A robust and sustainable approach has been developed for the preparation of the key indole intermediate of Alectinib. oup.comoup.com This process involves a multi-step synthesis designed to be efficient for large-scale production, capable of delivering multi-kilogram quantities. figshare.comoup.com
One of the crucial steps in a reported manufacturing process involves the synthesis of tert-butyl 2-(2-amino-4-cyanophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate. This intermediate is formed from the reaction of tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate and a nitrated benzonitrile derivative. oup.com The subsequent reduction of the nitro group is a critical transformation. In an optimized process, the nitro group is reduced using sodium dithionite (Na₂S₂O₄) to yield the corresponding aniline (B41778) derivative, which is in equilibrium with the desired indole core. oup.com This transformation is pivotal for creating a more robust process with respect to quality control by suppressing a cascade of potential impurities. oup.comoup.com
The process continues with an intramolecular reductive cyclization to construct the indole-containing tetracyclic scaffold. figshare.com The final key indole intermediate, tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate, is obtained after treatment with hydrochloric acid. oup.com This established manufacturing process can consistently produce Alectinib on a multikilogram scale with high purity and yield. figshare.com
Table 1: Key Steps in the Synthesis of an Alectinib Indole-Core Intermediate
| Step | Starting Materials | Key Reagents | Intermediate Formed | Purpose |
| 1 | tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, 4-fluoro-3-nitrobenzonitrile | Sodium Hydroxide (NaOH) | tert-butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Coupling of the two main fragments. oup.com |
| 2 | tert-butyl 2-(4-cyano-2-nitrophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Sodium Dithionite (Na₂S₂O₄) | tert-butyl 2-(2-amino-4-cyanophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Reduction of the nitro group to an amine. oup.comoup.com |
| 3 | tert-butyl 2-(2-amino-4-cyanophenyl)-4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | Hydrochloric Acid (HCl) | tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | Intramolecular cyclization to form the indole ring. oup.com |
Structural Elucidation:
In any multi-step, large-scale synthesis for a pharmaceutical agent, rigorous structural confirmation of intermediates is paramount. The structures of the Alectinib intermediates, including the final tetracyclic indole core, are confirmed using a suite of modern analytical techniques. These methods ensure the correct isomeric structure and high purity required for subsequent transformations. While specific data for each intermediate is proprietary, standard elucidation practices for such complex organic molecules include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm molecular weight, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Indole Derivatives with 4-methoxybenzonitrile (B7767037) moieties
The synthesis of indole derivatives is a cornerstone of heterocyclic chemistry, owing to the prevalence of the indole scaffold in natural products and pharmaceuticals. nih.gov Classic methods like the Fischer, Japp–Klingemann, and Bischler-Möhlau syntheses provide powerful routes to this ring system. These methods can be adapted to produce a wide array of substituted indoles, including those bearing a 4-methoxybenzonitrile moiety.
Synthesis:
The Fischer indole synthesis is a versatile and widely used method that involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. nih.gov To synthesize an indole derivative containing a 4-methoxybenzonitrile moiety, one could hypothetically start with a substituted phenylhydrazine or a ketone bearing the required functional group.
For instance, the reaction of a properly substituted phenylhydrazine with a ketone could yield a hydrazone, which then undergoes acid-catalyzed indolization. The choice of starting materials dictates the substitution pattern on the final indole product. The synthesis of complex indole alkaloids often relies on such well-established reactions to build the core structure, which is then further functionalized. nih.gov
Structural Elucidation:
The structural elucidation of newly synthesized indole derivatives is crucial to confirm their chemical identity and stereochemistry. A combination of spectroscopic and crystallographic techniques is employed for this purpose. nih.gov
NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of proton signals provide information about the connectivity of atoms and the substitution pattern on the indole ring and the benzonitrile moiety.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
X-ray Crystallography: When a suitable single crystal can be grown, single-crystal X-ray crystallography provides unambiguous proof of the molecular structure. researchgate.net It determines the precise spatial arrangement of atoms, bond lengths, and bond angles, confirming the connectivity and stereochemistry of the molecule. researchgate.net Computational calculations are also sometimes used to support and compare with experimental observations. researchgate.net
Table 2: Common Techniques for Structural Elucidation of Indole Derivatives
| Technique | Purpose | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | To determine the molecular structure and connectivity of atoms. nih.gov | Chemical shifts, coupling constants, and nuclear Overhauser effects provide a detailed map of the molecule's framework. |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. nih.gov | Provides the mass-to-charge ratio of the parent ion and its fragments, confirming the molecular formula. |
| Single-Crystal X-ray Crystallography | To determine the precise three-dimensional arrangement of atoms. researchgate.net | Provides definitive information on bond lengths, bond angles, and stereochemistry, confirming the absolute structure. researchgate.net |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands indicate the presence of groups like C≡N (nitrile), C-O (methoxy), and N-H (indole). |
Therefore, it is not possible to provide an article with detailed research findings and data tables as requested under the specified outline for "Computational Chemistry and Theoretical Studies on this compound and Related Compounds."
To generate the requested content, published research performing these specific computational analyses on this compound would be required. General information about the methodologies exists, but the application and results for the target molecule are not available in the searched scientific literature.
Applications of 3 Amino 4 Methoxybenzonitrile and Its Derivatives in Advanced Materials and Other Fields
Material Science Applications
The distinct electronic and structural characteristics of 3-Amino-4-methoxybenzonitrile lend themselves to the development of specialized materials with tailored properties. Its derivatives have been explored for their utility in optoelectronic devices and high-performance polymers.
Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic technologies that mimic the natural process of photosynthesis to convert light into electrical energy. The efficiency of a DSSC is critically dependent on the properties of the sensitizing dye, which is responsible for light absorption and the subsequent injection of electrons into a semiconductor matrix, typically titanium dioxide (TiO2).
While direct studies on this compound as a primary sensitizer (B1316253) in DSSCs are not extensively documented in publicly available research, the foundational structure of methoxybenzonitrile derivatives has been the subject of theoretical and experimental investigations in this field. For instance, computational studies using Density Functional Theory (DFT) have been performed on 4-methoxybenzonitrile (B7767037) to analyze its electronic structure and spectral properties for potential use as a dye sensitizer. semanticscholar.orgresearchgate.netresearchgate.net These studies investigate the geometries, electronic absorption spectra, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial parameters for determining the suitability of a dye in a DSSC. The interfacial electron transfer between the dye and the semiconductor electrode is a key process, and the molecular structure of the dye plays a pivotal role in its efficiency. semanticscholar.org
Furthermore, various organic dyes incorporating donor-π-acceptor (D-π-A) structures have been synthesized and successfully employed in DSSCs. Phenothiazine derivatives, for example, which feature a core structure that can be functionally similar to substituted anilines, have been used as effective organic sensitizers. rsc.org The amino group in this compound can act as an electron donor, the phenyl ring as the π-bridge, and the nitrile group as an electron acceptor, making it a potential candidate for a D-π-A type dye. The strategic placement of the methoxy (B1213986) and amino groups can be expected to modulate the electronic properties and enhance the light-harvesting capabilities of such a dye. The development of novel metal-free organic sensitizers is a significant area of research in DSSCs, and compounds with cyano- anchoring groups are of particular interest. tum.de
Table 1: Key Parameters for Dye Sensitizers in DSSCs
| Parameter | Description | Relevance to this compound Structure |
| HOMO Level | Highest Occupied Molecular Orbital energy. Should be more negative than the redox potential of the electrolyte. | The amino and methoxy groups as electron-donating substituents would raise the HOMO level. |
| LUMO Level | Lowest Unoccupied Molecular Orbital energy. Should be more positive than the conduction band of the semiconductor. | The nitrile group as an electron-withdrawing substituent would lower the LUMO level. |
| Band Gap (HOMO-LUMO gap) | The energy difference between the HOMO and LUMO. Determines the light absorption spectrum of the dye. | The combination of donor and acceptor groups can be tuned to achieve a desired band gap for optimal solar spectrum absorption. |
| Molar Extinction Coefficient | A measure of how strongly a substance absorbs light at a given wavelength. | The aromatic system and functional groups influence the light-absorbing capacity. |
| Anchoring Group | The functional group that binds the dye to the semiconductor surface. | The nitrile group can potentially act as an anchoring group to the TiO2 surface. |
The development of high-performance polymers is crucial for demanding applications in the aerospace, marine, and electronics industries. These sectors require materials that exhibit exceptional thermal stability, chemical resistance, mechanical strength, and low dielectric constants. Nitrile-functionalized polymers, particularly thermosetting systems, are of significant interest for these applications due to the ability of the nitrile groups to undergo thermally induced crosslinking reactions, forming highly durable and stable polymer networks. researchgate.net
While specific applications of dyes derived directly from this compound in these fields are not widely reported, its structure makes it a candidate as a monomer or a functional additive in the synthesis of advanced polymers. The amino group provides a reactive site for polymerization, for instance, with epoxy or isocyanate resins, while the nitrile group can be utilized for subsequent crosslinking. High-temperature polymers are essential for protecting sensitive electronic components and structural elements in aircraft and spacecraft from extreme temperatures and electromagnetic interference. aipprecision.com
Thermosetting polymers, such as epoxy resins and polyimides, are extensively used in aircraft structures and as adhesives for joining components. kinampark.comresearchgate.net The incorporation of monomers with specific functionalities can enhance the properties of these materials. The polarity and reactivity of the nitrile group can be leveraged to improve the interfacial adhesion between the polymer matrix and reinforcing fibers in composite materials, which are critical for lightweighting in aerospace applications. researchgate.net Furthermore, polymers with nitrile functionalities are investigated for their potential in creating materials with tailored electronic and optical properties for applications in electronic packaging and as specialized coatings. mdpi.com
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a protein or a nucleic acid. This powerful technique is fundamental to many areas of biomedical research and diagnostics. The unique reactivity of the functional groups in this compound and its derivatives allows for their potential use as linkers or building blocks in the construction of bioconjugates.
A notable example of a derivative of this compound being used in a biomedical imaging context is in the development of radiotracers for Positron Emission Tomography (PET). PET is a non-invasive imaging technique that utilizes radioactive substances to visualize and measure metabolic processes in the body. A fluorobenzyl analogue of DASB (3-amino-4-(2-dimethylaminomethylphenylsulfanyl)benzonitrile), namely 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile , has been synthesized and evaluated as a PET imaging agent for the serotonin (B10506) transporter. This application represents a form of in vivo bioconjugation, where the molecule is designed to bind specifically to a biological target.
The amino group on the benzonitrile (B105546) ring provides a convenient handle for further chemical modification, allowing for the attachment of other molecules, such as targeting ligands or fluorescent probes. The development of fluorescently labeled amino acids as building blocks for bioactive molecules is an active area of research, and the aminobenzonitrile scaffold could be incorporated into such systems. researchgate.net
Chemical Intermediate and Building Block Utility
The strategic arrangement of reactive functional groups makes this compound a versatile intermediate in organic synthesis, providing access to a wide range of more complex molecular architectures.
In the realm of organic synthesis, intermediates are compounds that are the precursors to more complex molecules. The presence of the amino, methoxy, and nitrile groups in this compound allows for a variety of chemical transformations. The amino group can be diazotized and replaced with a wide array of other functional groups. It can also undergo acylation, alkylation, or be used as a nucleophile in the construction of heterocyclic rings. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.
The utility of the "3-amino-4-methoxy" phenyl motif as a synthetic intermediate is highlighted by its presence in the synthesis of various complex molecules. For instance, the related compound, 3-Amino-4-methoxybenzanilide, is a known intermediate in the synthetic dye and pigment manufacturing industry. nih.gov This underscores the value of this substitution pattern in the creation of chromophoric systems.
The development of new pharmaceuticals and agrochemicals often relies on the availability of versatile chemical building blocks that can be elaborated into a diverse range of bioactive compounds. The this compound scaffold is present in or can be envisioned as a precursor to a number of such molecules.
As previously mentioned, a derivative of this compound has been developed as a PET imaging agent for the serotonin transporter, demonstrating its utility in the pharmaceutical field. Furthermore, the related compound 4-Formyl-3-methoxybenzonitrile serves as a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes. tantuchemicals.com This highlights the importance of the methoxybenzonitrile core in medicinal chemistry. The structural motif of this compound can be considered a bioisostere for other substituted anilines and benzonitriles that are known to possess biological activity, making it an attractive starting point for the design of novel bioactive compounds. researchgate.net
Other Niche Applications
Derivatives of aminobenzonitriles are recognized as valuable building blocks in various fields beyond the dye industry, particularly in medicinal chemistry and the development of advanced materials. While specific applications for this compound are not as extensively documented as for some of its isomers, the reactivity of its functional groups—the amino, methoxy, and nitrile moieties—makes it a versatile scaffold for organic synthesis. csmres.co.ukenamine.net
The amino and nitrile groups on the aromatic ring of this compound allow for its use as a building block to construct more complex molecules with desired electronic and biological properties. The development of novel, high-quality building blocks is a key strategy for accelerating drug discovery projects. csmres.co.uk
In the field of advanced materials, the structural motifs present in this compound are found in compounds used for their optical and electronic properties. While direct applications of this specific molecule in advanced materials are not widely reported, its derivatives could potentially be explored for applications in areas such as organic electronics or as components in functional polymers.
Biological and Medicinal Chemistry Research Involving 3 Amino 4 Methoxybenzonitrile Analogs
Anticancer and Antitumor Activity
The structural motif of 3-Amino-4-methoxybenzonitrile has been incorporated into various heterocyclic systems to explore their potential as anticancer agents. These efforts have led to the discovery of potent inhibitors of key cellular targets involved in cancer progression.
EGFR-Positive Cell Line Inhibition (e.g., A431, A549, Hela) by Quinazoline (B50416) Derivatives
Novel 4-stilbenylamino quinazoline derivatives have been synthesized and evaluated for their in vitro antitumor activity against a panel of eight human tumor cell lines, including the EGFR-positive cell lines A431 (human vaginal epidermoid cancer), A549 (human non-small cell lung cancer), and Hela. mdpi.com Most of the synthesized compounds demonstrated more potent activity than the reference drug gefitinib against these cell lines. mdpi.com The half-maximal inhibitory concentrations (IC50) revealed that these quinazoline derivatives exhibited significant growth inhibitory activities, with IC50 values generally in the range of 1.23–5.17 μM, compared to gefitinib's IC50 of greater than 10.0 μM. mdpi.com The structure-activity relationship studies indicated that the presence of trifluoromethyl, fluoro, and bromo groups on the stilbene moiety could enhance the antitumor activity. mdpi.com Molecular docking results suggested that fluorine acts as a hydrogen bond acceptor, playing a crucial role in the interaction with target protein residues. mdpi.com
In another study, a series of 6,7-disubstituted 4-anilino-quinazoline derivatives were synthesized and showed significant antiproliferative activity on A431 and A549 cell lines. nih.gov Furthermore, novel 4-anilino-quinazoline derivatives bearing a 5-substituted furan-2-yl moiety at the C-6 position of the quinazoline core displayed notable antiproliferative activity on A549 cells. nih.gov The cytotoxic effects of certain 4-aminoquinazoline derivatives on cancer cell lines have been attributed to their inhibitory activity against EGFR-TK. biorxiv.org For instance, in-silico studies on '4-aminoquinazoline-6, 7-diol' derivatives showed their potential to inhibit EGFR, with the A431 lung cancer cell line being more susceptible than the A549 cell line. biorxiv.org
| Cell Line | Derivative Type | Key Findings |
| A431 | 4-stilbenylamino quinazolines | More potent than gefitinib, with IC50 values in the low micromolar range. mdpi.com |
| A549 | 4-stilbenylamino quinazolines | Exhibited excellent growth inhibitory activities compared to gefitinib. mdpi.com |
| Hela | 4-stilbenylamino quinazolines | Showed significant antitumor activity. mdpi.com |
Antiproliferative Effects on Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231) by Thienopyrimidine Derivatives
Thienopyrimidine derivatives have been investigated for their antiproliferative activity against breast cancer cell lines. nih.govmdpi.com Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and tested in vitro against MCF-7 and MDA-MB-231 human breast cancer cell lines. nih.gov One of the most effective compounds against the MCF-7 cell line demonstrated an IC50 value of 4.3 ± 0.11 µg/mL (0.013 µM). nih.gov Against the MDA-MB-231 cell line, another derivative showed the highest antiproliferative inhibition with an IC50 of 18.28 µg/mL (0.056 µM). nih.gov
Another study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines also reported their anti-proliferative properties in MCF-7 and MDA-MB-231 cells. mdpi.com The most potent compound against MCF-7 had an IC50 of 13.42 μg/mL (0.045 μM), while the most effective against MDA-MB-231 had an IC50 of 52.56 μg/mL (0.16 μM). mdpi.com Furthermore, thieno[2,3-d]pyrimidin-4(3H)-one derivatives of benzimidazole have been synthesized and evaluated for their cytotoxicity towards MDA-MB-231 and MCF-7 cell lines. nih.gov The development of these compounds was motivated by the fact that some thieno[2,3-d]pyrimidines exhibit better inhibitory activity against epidermal growth factor receptor (EGFR/ErbB-2) tyrosine kinase compared to aminoquinazolines. nih.gov
| Cell Line | Derivative Type | IC50 Value |
| MCF-7 | 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | 4.3 ± 0.11 µg/mL (0.013 µM) nih.gov |
| MDA-MB-231 | 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates | 18.28 µg/mL (0.056 µM) nih.gov |
| MCF-7 | 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines | 13.42 μg/mL (0.045 μM) mdpi.com |
| MDA-MB-231 | 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines | 52.56 μg/mL (0.16 μM) mdpi.com |
Bcr-Abl Kinase Inhibition by Indazole Derivatives
Indazole derivatives have emerged as potent inhibitors of Bcr-Abl kinase, a key driver in chronic myeloid leukemia (CML). dntb.gov.uamedchemexpress.cn A novel diarylamide 3-aminoindazole, AKE-72, has been discovered as a potent pan-BCR-ABL inhibitor, effective against the imatinib-resistant T315I mutant. nih.govnih.gov This compound exhibited IC50 values of < 0.5 nM against BCR-ABLWT and 9 nM against BCR-ABLT315I. nih.govnih.gov AKE-72 also demonstrated significant anti-leukemic activity against the K-562 cell line with a GI50 of < 10 nM and a total growth inhibition (TGI) of 154 nM. nih.govnih.gov The design of AKE-72 was based on improving the BCR-ABLT315I inhibitory activity of a previously reported indazole compound by replacing a morpholine moiety with a (4-ethylpiperazin-1-yl)methyl group. nih.gov
The research in this area focuses on broadening the chemical diversity of Bcr-Abl kinase inhibitors to address the challenge of drug resistance. medchemexpress.cn The development of new series of ethynyl-bearing 3-aminoindazole-based Bcr-Abl inhibitors aims to provide novel chemical entities with favorable target potency and cellular efficacy for the treatment of CML. medchemexpress.cn
| Compound | Target | IC50 Value |
| AKE-72 | BCR-ABLWT | < 0.5 nM nih.govnih.gov |
| AKE-72 | BCR-ABLT315I | 9 nM nih.govnih.gov |
Antimicrobial and Antiparasitic Activity
The versatility of the this compound scaffold extends to the development of agents targeting infectious diseases.
Antiprotozoal Activity against T. brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani by 1,4-Diphenyl-1,2,3-Triazoles
Novel dicationic 1,4-diphenyl-1H-1,2,3-triazoles have been synthesized and evaluated for their in vitro antiprotozoal activity. mtroyal.canih.govnih.gov These compounds were tested against Trypanosoma brucei rhodesiense, chloroquine-resistant Plasmodium falciparum, and axenic amastigotes of Leishmania donovani. nih.gov The synthesis involved a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mtroyal.canih.gov Several of these triazole derivatives displayed potent antitrypanosomal activity, with eight compounds showing IC50 values below 10 nM. mtroyal.canih.gov Against P. falciparum, thirty-nine of the synthesized dications were more potent than pentamidine (IC50 = 58 nM), and eight were more active than artemisinin (IC50 = 6 nM). mtroyal.canih.gov One diimidazoline derivative exhibited an exceptional antiplasmodial IC50 value of 0.6 nM. mtroyal.canih.gov The nature and placement of cationic moieties, as well as the aromatic substituents, were found to influence the antiprotozoal activities of these compounds. mtroyal.canih.gov
| Organism | Derivative Type | Key Findings |
| Trypanosoma brucei rhodesiense | Dicationic 1,4-diphenyl-1H-1,2,3-triazoles | Eight compounds with IC50 values < 10 nM. mtroyal.canih.gov |
| Plasmodium falciparum | Dicationic 1,4-diphenyl-1H-1,2,3-triazoles | Thirty-nine compounds more potent than pentamidine; one with IC50 of 0.6 nM. mtroyal.canih.gov |
| Leishmania donovani | Dicationic 1,4-diphenyl-1H-1,2,3-triazoles | Evaluated for in vitro antiprotozoal potency. nih.gov |
Antifungal Properties of Isoxazoline (B3343090) Derivatives
Isoxazole derivatives have been recognized for their wide range of antimicrobial properties, including antifungal activity. mdpi.com While specific studies on isoxazoline derivatives originating from this compound were not detailed in the provided context, the broader class of isoxazole-containing compounds has shown promise. For instance, a series of 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were synthesized and screened for their in-vitro antifungal activity against Aspergillus niger. researchgate.net Certain compounds in this series demonstrated inspiring antifungal activity when compared to the reference standard. researchgate.net The isoxazole ring is a component of several drugs and is known to be a crucial scaffold in medicinal chemistry for developing pharmacologically significant molecules with diverse therapeutic applications, including as antifungal agents. researchgate.netresearchgate.netnih.gov
| Organism | Derivative Type | Activity |
| Aspergillus niger | 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles | Inspiring antifungal activity. researchgate.net |
| Candida albicans | Isoxazole derivatives | Significant inhibitory activity. |
Antibacterial Activity
Derivatives of benzonitrile (B105546) and related structures have been a subject of investigation for their antimicrobial properties. Research has shown that modifications to the basic benzonitrile scaffold can lead to compounds with significant activity against various bacterial strains.
One area of study involves chalcone derivatives, which are precursors in flavonoid biosynthesis and are known for their broad pharmacological potential. researchgate.net A series of methoxy-4'-amino chalcone derivatives were synthesized and tested against several microbes. researchgate.net Among them, (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one demonstrated the most potent activity, comparable to positive controls like sulfamerazine and sulfadiazine. researchgate.net This suggests that the presence of methoxy (B1213986) and amino groups on the phenyl rings contributes significantly to the antibacterial effect. The proposed mechanism for these chalcone analogs is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folic acid biosynthesis pathway of bacteria. researchgate.net
Further studies on different benzonitrile derivatives have identified compounds with activity against both Gram-positive and Gram-negative bacteria. For instance, the reaction of 2-(cyanomethyl)benzonitrile with diazonium salts yielded aryldiazenyl derivatives, with some showing notable antibacterial effects. nih.gov Similarly, a coumarin derivative, 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC), exhibited substantial in vitro antibacterial activity, with zones of inhibition ranging from 15 to 22 mm against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus. jmchemsci.com
Table 1: Antibacterial Activity of Selected Analogs
| Compound/Analog Class | Bacterial Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | E. coli, S. aureus, C. albicans | Comparative Activity | Activity equal to sulfamerazine and sulfadiazine | researchgate.net |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive & Gram-negative bacteria | General Activity | Significant activity observed | nih.gov |
| 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | Escherichia coli | Inhibition Zone | 15-22 mm | jmchemsci.com |
| Staphylococcus aureus | Inhibition Zone | 15-22 mm | jmchemsci.com |
Neurological and Anti-Inflammatory Applications
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition for Alzheimer's Disease Treatment
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for managing Alzheimer's disease (AD). mdpi.com Several novel compounds derived from scaffolds related to this compound have been synthesized and evaluated as cholinesterase inhibitors.
One study detailed a series of compounds designed as dual-target inhibitors of both AChE and BuChE. mdpi.com The inhibitory activities were assessed in vitro using the Ellman method, with results expressed as IC50 values (the concentration required to inhibit 50% of the enzyme's activity). mdpi.commdpi.com Within this research, compound 8i emerged as a particularly potent inhibitor, with an IC50 value of 0.39 µM for AChE and 0.28 µM for BuChE. mdpi.com The study also explored the impact of different substituents on the aromatic ring. It was noted that when the 'R' group was substituted with 4-OCH3 (a methoxy group, as seen in the parent compound), the inhibitory activity against cholinesterases decreased, particularly for BuChE. mdpi.com This highlights the sensitive structure-activity relationship in this class of inhibitors.
Other related research on 2-benzoylhydrazine-1-carboxamides also identified derivatives that showed dual inhibition of both enzymes, with IC50 values ranging from 44–100 µM for AChE and as low as 22 µM for BuChE. mdpi.com These findings underscore the potential of developing effective AD therapeutics from these chemical scaffolds.
Table 2: Cholinesterase Inhibitory Activity of Selected Analogs
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Source |
|---|---|---|---|
| Compound 8i | 0.39 | 0.28 | mdpi.com |
| Compound 10s | 4.24 | 4.10 | mdpi.com |
| Compound 10t | 5.50 | 2.01 | mdpi.com |
| Benzohydrazide Analogs (Range) | 44.08 - 100.08 | >22 | mdpi.com |
5-Hydroxytryptamine (5-HT3) Receptor Inhibition
The 5-HT3 receptor antagonists, informally known as "setrons," are a crucial class of drugs used to manage nausea and vomiting, particularly following chemotherapy. drugs.comwikipedia.org These drugs function by blocking serotonin (B10506), a neurotransmitter, from binding to 5-HT3 receptors located on nerve terminals in the gastrointestinal tract and the brain. drugs.comwikipedia.org
The chemical structures of first-generation 5-HT3 antagonists are typically categorized into carbazole derivatives (e.g., Ondansetron), indazoles (e.g., Granisetron), and indoles (e.g., Dolasetron). amegroups.org Research into novel antagonists has explored different chemical scaffolds. One line of inquiry involved the synthesis of spiro-imidazoline derivatives, which can be produced from the reduction of aminonitriles, demonstrating a synthetic pathway from nitrile-containing precursors. dcu.ie Pharmacological studies showed that certain dichlorophenyl-substituted spiro-imidazoline compounds displayed 5-HT3 antagonistic properties comparable to the potent antagonist MDL 72222. dcu.ie This suggests that the imidazoline group can act as a bioisosteric replacement for the carbonyl function present in many other 5-HT3 antagonists. dcu.ie While direct studies on this compound for this application are not prominent, its aminonitrile structure represents a potential starting point for the synthesis of novel 5-HT3 receptor antagonists.
Anti-inflammatory Properties
Analogs containing methoxy-substituted phenyl rings have been investigated for their anti-inflammatory potential. The 3,4,5-trimethoxybenzyl moiety, in particular, has been found in compounds with anti-inflammatory activity. nih.gov Research has shown that conjugating existing nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen with 3,4,5-trimethoxybenzyl alcohol can enhance their anti-inflammatory effects. nih.gov
The anti-inflammatory activity of these novel derivatives was evaluated in vivo using the carrageenan-induced rat paw edema model, a standard method for assessing anti-inflammatory agents. nih.gov The results indicated that the new compounds were more potent anti-inflammatory agents than the parent NSAIDs. nih.gov Another compound, 3-formylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one (T-614), also demonstrated potent anti-inflammatory effects in various animal models, suppressing edemas induced by carrageenan and dextran. nih.gov Although these compounds are not direct analogs of this compound, the repeated association of methoxy-substituted aromatic structures with anti-inflammatory activity suggests that derivatives of this compound could be promising candidates for further investigation in this area.
Enzyme Inhibition Studies
Aromatase Inhibition
Aromatase is a critical enzyme in the biosynthesis of estrogens from androgens and is a key molecular target for the development of drugs to treat hormone-receptor-positive breast cancer. nih.gov Aromatase inhibitors are broadly classified as either steroidal or non-steroidal. Non-steroidal inhibitors often feature a heterocyclic ring that coordinates with the heme iron atom in the active site of the aromatase enzyme.
Research into new aromatase inhibitors has explored various molecular scaffolds. For example, new sulfonamide derivatives of imidazolylmethylpiperidine were designed as potential aromatase inhibitors, with some showing activity similar to the reference drug letrozole (IC50 = 4 nM). nih.gov Another study synthesized 5-(4-bromophenyl)-1,3-oxazole derivatives and evaluated their potential for aromatase inhibition through in vitro cytotoxicity studies against MCF-7 breast cancer cell lines. nih.gov While there is no direct research evaluating this compound or its immediate analogs as aromatase inhibitors, its structure presents a potential backbone for modification. The amino and nitrile groups could be functionalized to introduce the necessary heterocyclic moieties (such as imidazole or triazole) that are known to be crucial for binding to the aromatase enzyme, making this compound a point of interest for the design of future non-steroidal aromatase inhibitors.
Phospholipase Inhibition
Phospholipases are enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances. They are implicated in various physiological and pathological processes, including inflammation and signal transduction. The inhibition of phospholipase A2 (PLA2) is a key target for the development of anti-inflammatory drugs.
While direct studies on this compound analogs as phospholipase inhibitors are not extensively documented in publicly available research, the structure-activity relationships (SAR) of other aromatic compounds provide insights into the features that may contribute to inhibitory activity. For instance, studies on various phospholipase A2 inhibitors have highlighted the importance of a hydrophobic tail and a polar head group for binding to the enzyme's active site.
The this compound scaffold possesses a polar region (amino and nitrile groups) and a substituted benzene (B151609) ring that can be further modified with hydrophobic moieties to potentially fit the binding pocket of phospholipases. The amino group could act as a hydrogen bond donor, while the nitrile and methoxy groups could participate in polar interactions. The benzene ring provides a scaffold for attaching various lipophilic chains, which are crucial for interacting with the hydrophobic channel of the enzyme.
Table 1: Key Structural Features of Aromatic Phospholipase Inhibitors
| Feature | Role in Inhibition | Potential Contribution from this compound Scaffold |
| Hydrophobic Tail | Occupies the hydrophobic channel of the enzyme. | The benzene ring can be substituted with alkyl or aryl groups. |
| Polar Head Group | Interacts with the catalytic residues in the active site. | The amino, methoxy, and nitrile groups can serve as or be part of a polar head group. |
| Hydrogen Bonding | Stabilizes the inhibitor-enzyme complex. | The amino group can act as a hydrogen bond donor. |
15-Lipoxygenase Inhibition
15-Lipoxygenase (15-LOX) is an enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. Inhibition of 15-LOX is a promising strategy for treating inflammatory diseases.
Research on 15-lipoxygenase inhibitors has revealed that compounds with a methoxybenzene moiety can exhibit significant inhibitory activity. For example, a series of 2-prenylated m-dimethoxybenzenes have been identified as potent inhibitors of 15-lipoxygenase nih.gov. The structure-activity relationship studies of these compounds indicated that the electronic properties and the presence of methoxy groups are major factors for their inhibitory potency nih.gov.
Analogs of this compound, which contain a methoxy-substituted benzene ring, could potentially inhibit 15-LOX. The amino and nitrile groups could be modified to enhance binding affinity and selectivity. The position of the methoxy group at the 4-position and the amino group at the 3-position may influence the electronic distribution of the aromatic ring, which could be a key determinant for interaction with the enzyme's active site.
Table 2: Inhibitory Activity of Methoxybenzene Derivatives against 15-Lipoxygenase
| Compound | Modifications on Methoxybenzene Ring | IC50 (µM) |
| 2,6-dimethoxy-1-isopentenyl-4-methylbenzene | Isopentenyl and methyl groups | 7.6 nih.gov |
| 2,6-dimethoxy-1-geranyl-4-methylbenzene | Geranyl and methyl groups | 5.3 nih.gov |
| 2,6-dimethoxy-1-farnesyl-4-methylbenzene | Farnesyl and methyl groups | 0.52 nih.gov |
This table showcases the inhibitory potential of compounds with a dimethoxybenzene core, suggesting that analogs of this compound with appropriate lipophilic substitutions could be promising 15-LOX inhibitors.
Topoisomerase I Activity Inhibition
Topoisomerase I is a nuclear enzyme that plays a crucial role in DNA replication, transcription, and recombination by relaxing DNA supercoils. It is a validated target for anticancer drugs.
While there is no direct evidence of this compound analogs inhibiting topoisomerase I, studies on other benzonitrile and aromatic amine derivatives suggest potential. For instance, certain benzoxanthone derivatives have shown inhibitory activities against topoisomerases I and II nih.govresearchgate.net. The planar aromatic structure is often a key feature for intercalating into DNA or interacting with the enzyme-DNA complex.
The this compound scaffold could serve as a starting point for designing novel topoisomerase I inhibitors. The amino group could be derivatized to introduce functionalities that enhance DNA binding or interaction with the enzyme. The nitrile group might also play a role in the binding mechanism. For example, a novel DNA topoisomerase I inhibitor with a different mechanism from camptothecin was found to have an indolizinoquinoline-5,12-dione structure nih.gov. This highlights that diverse heterocyclic and aromatic structures can exhibit topoisomerase I inhibition.
17β-Hydroxysteroid Dehydrogenase Type 1 Inhibition
17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is an enzyme that catalyzes the conversion of the less active estrogen, estrone, to the more potent estradiol. It is a key target for the treatment of estrogen-dependent diseases like breast cancer and endometriosis nih.gov.
The development of non-steroidal inhibitors of 17β-HSD1 is an active area of research. While specific studies on this compound analogs are not prominent, the general structural requirements for 17β-HSD1 inhibitors have been investigated. Many potent inhibitors contain a core aromatic or heterocyclic scaffold that mimics the steroid nucleus.
The this compound framework could be a building block for such inhibitors. The amino and methoxy groups can be involved in hydrogen bonding interactions with the enzyme's active site residues, a common feature in many enzyme-inhibitor complexes. For instance, a rationally designed library of 2,5-disubstituted furan derivatives led to the discovery of a potent 17β-HSD1 inhibitor nih.gov. This suggests that diverse small molecules can be optimized to fit the enzyme's active site.
Structure-Activity Relationship (SAR) and Pharmacophore Elucidation in Drug Discovery
The process of drug discovery heavily relies on understanding the relationship between the chemical structure of a molecule and its biological activity (SAR), and on identifying the key three-dimensional features responsible for this activity (pharmacophore).
For analogs of this compound, a systematic SAR study would involve modifying each of the key functional groups: the amino group, the methoxy group, and the nitrile group, as well as the substitution pattern on the benzene ring.
Amino Group (-NH2): The position and the nature of the substituent on the amino group can be critical. It can be acylated, alkylated, or incorporated into a heterocyclic ring to explore interactions with the target protein.
Methoxy Group (-OCH3): The methoxy group's position and its replacement with other alkoxy groups or electron-withdrawing/donating groups can modulate the electronic properties of the ring and its binding affinity.
Nitrile Group (-CN): The nitrile group is a polar and linear moiety. Its replacement with other groups like amides, carboxylic acids, or tetrazoles could significantly impact the compound's biological activity and pharmacokinetic properties.
Benzene Ring: Substitution at other positions on the benzene ring could enhance potency and selectivity.
A pharmacophore model for a specific biological target would typically consist of a set of features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings arranged in a specific spatial orientation. For analogs of this compound, a hypothetical pharmacophore could include:
A hydrogen bond donor from the amino group.
A hydrogen bond acceptor from the nitrile or methoxy group.
An aromatic ring feature from the benzene core.
A hydrophobic feature, which could be introduced by adding nonpolar substituents.
By synthesizing and testing a library of analogs based on these modifications, researchers can build a robust SAR and develop a predictive pharmacophore model to guide the design of more potent and selective therapeutic agents.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The future of synthesizing 3-Amino-4-methoxybenzonitrile and its derivatives is geared towards "green" and more efficient methodologies. Traditional synthetic pathways often involve harsh conditions or the use of hazardous reagents. Emerging research focuses on overcoming these limitations. One promising approach is the adoption of ionic liquids as recyclable agents in the synthesis of benzonitriles. researchgate.netrsc.org These routes can lead to excellent yields and high conversion rates while simplifying the separation process and allowing for the reuse of the solvent and catalyst system. rsc.org
Furthermore, the exploration of advanced catalytic systems is a key research direction. hilarispublisher.com Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, have become essential tools in medicinal chemistry for their ability to construct carbon-carbon and carbon-heteroatom bonds with high selectivity under mild conditions. hilarispublisher.com Applying these powerful techniques to the this compound core could rapidly generate diverse libraries of novel compounds for biological screening. hilarispublisher.com Multicomponent reactions (MCRs), like the Biginelli reaction, which allow for the assembly of complex molecules from simple precursors in a single step, also represent a highly efficient strategy for creating highly functionalized derivatives. beilstein-journals.org
Exploration of Undiscovered Biological Activities and Therapeutic Potentials
The structural motifs within this compound suggest significant, yet largely unexplored, therapeutic potential. The compound serves as a valuable scaffold for structure-activity relationship (SAR) studies, guiding the rational design of more effective drugs. mdpi.com For instance, structurally similar compounds, such as derivatives of 3-amino-4-hydroxy-benzenesulfonamide, have been investigated as inhibitors of carbonic anhydrases, which are therapeutic targets in cancer. mdpi.com This suggests that derivatives of this compound could be explored for their antiproliferative properties.
Moreover, the methoxybenzonitrile framework is present in key pharmaceutical intermediates. The related compound, 4-Formyl-3-methoxybenzonitrile, is an intermediate in the synthesis of Finerenone, a drug used to treat chronic kidney disease associated with type 2 diabetes. tantuchemicals.com This connection highlights the potential for this compound derivatives to be investigated for roles in treating metabolic, cardiovascular, and renal diseases. Future research will likely focus on synthesizing and screening libraries of these compounds to identify lead candidates for various therapeutic targets.
Application in Advanced Functional Materials and Nanotechnology
Beyond biomedicine, the unique electronic and photophysical properties of the this compound scaffold make it a candidate for applications in materials science. A significant area of interest is the development of novel fluorescent dyes and sensors. mdpi.comresearchgate.net By incorporating this molecule into larger conjugated systems, such as benzanthrone derivatives, it is possible to create new luminescent materials. mdpi.com These materials can exhibit solvatochromism (color change depending on solvent polarity), making them useful as fluorescent probes for studying the polarity of microenvironments in chemistry and biology. mdpi.comresearchgate.net
The utility of related methoxybenzonitrile compounds as ligands for fluorescence sensors has also been demonstrated. tantuchemicals.com For example, 4-Cyano-2-methoxybenzaldehyde is used in fluorine ion-selective magnesium ion sensors. tantuchemicals.com This opens the door for designing derivatives of this compound as selective chemosensors for various ions and small molecules. The intersection with nanotechnology is also evident, where nanoparticles can be employed as catalysts in the synthesis of benzonitriles, linking the production of these materials to advanced manufacturing techniques. researchgate.net
Integrated Computational and Experimental Approaches for Drug Design and Material Science
The synergy between computational modeling and experimental validation is poised to accelerate research into this compound. In silico methods are becoming indispensable in the drug discovery pipeline, offering a way to predict the properties of novel compounds, thereby reducing costs and time. frontiersin.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, Comparative Molecular Field Analysis (CoMFA), and pharmacophore modeling can be used to screen virtual libraries of derivatives and prioritize candidates for synthesis. frontiersin.orgnih.gov
For a deeper understanding of molecular behavior, integrated approaches are crucial. A comprehensive study on the related molecule 2-methoxy-4,6-diphenylnicotinonitrile combined X-ray diffraction with Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulations. nih.gov This multi-faceted approach provided a holistic view of the compound's structure, electronic properties, molecular interactions, and potential as a drug candidate. nih.gov Applying similar integrated strategies to this compound will enable a more rational design of new drugs and functional materials by predicting molecular geometry, reactivity, and binding interactions with biological targets. nih.govmanchester.ac.uk
| Research Avenue | Key Methodologies & Approaches | Potential Outcomes |
| Novel Synthesis | Green chemistry (ionic liquids), Palladium-catalyzed cross-coupling, Multicomponent reactions | Increased yield, higher purity, reduced environmental impact, rapid library generation |
| Therapeutic Potential | Structure-Activity Relationship (SAR) studies, High-throughput screening | New drug candidates for oncology, metabolic diseases, and cardiovascular conditions |
| Advanced Materials | Synthesis of conjugated systems, Photophysical characterization, Sensor design | Fluorescent probes, chemosensors, components for optoelectronic devices |
| Computational Design | QSAR, DFT calculations, Molecular docking, Molecular dynamics simulations | Rational drug and material design, prediction of biological activity and material properties |
| Toxicology | In vitro and in vivo toxicity assays, QSAR for toxicity prediction, Environmental fate studies | Safety profiles, risk assessment, guidelines for safe handling and disposal |
Environmental and Toxicological Impact Studies
A comprehensive understanding of any widely used chemical must include a thorough evaluation of its environmental and toxicological profile. While specific data on this compound is limited, research on the broader class of benzonitriles indicates the importance of such studies. Benzonitrile (B105546) itself is known to be an irritant to the skin, eyes, and respiratory tract and can be harmful to aquatic organisms. nih.govilo.org
Studies have shown that the toxicity and mechanism of action of benzonitrile derivatives are highly dependent on the nature and position of their substituents. nih.govtandfonline.com For example, QSAR studies on various benzonitriles revealed different mechanisms of toxic action, ranging from non-polar narcosis to specific bioreactivity. nih.govtandfonline.com Furthermore, some substituted benzonitriles have been evaluated for their phytotoxic properties, indicating potential herbicidal activity. cambridge.org Therefore, a critical future research avenue is to conduct specific toxicological studies on this compound. This includes assessing its acute and chronic toxicity, its potential to act as a metabolic uncoupler like the parent benzonitrile compound haz-map.com, and its persistence and degradation pathways in the environment. Such data is essential for ensuring the safe and responsible development and application of this compound and its derivatives.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
